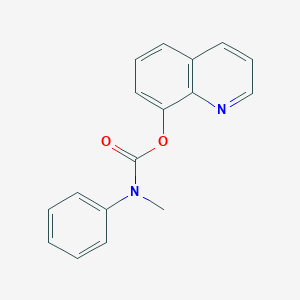

quinolin-8-yl N-methyl-N-phenylcarbamate

Description

Quinolin-8-yl N-methyl-N-phenylcarbamate is a carbamate derivative featuring a quinoline backbone substituted at the 8-position with a carbamate group (-OCONR₁R₂), where R₁ and R₂ are methyl and phenyl groups, respectively. Carbamates are structurally characterized by an oxygen-linked carbonyl-amine group, which imparts unique chemical stability and reactivity compared to esters or amides .

Propriétés

Numéro CAS |

431909-86-3 |

|---|---|

Formule moléculaire |

C17H14N2O2 |

Poids moléculaire |

278.3g/mol |

Nom IUPAC |

quinolin-8-yl N-methyl-N-phenylcarbamate |

InChI |

InChI=1S/C17H14N2O2/c1-19(14-9-3-2-4-10-14)17(20)21-15-11-5-7-13-8-6-12-18-16(13)15/h2-12H,1H3 |

Clé InChI |

YBBHRQSZPDDWNW-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

SMILES canonique |

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects: Electron-donating groups (e.g., methoxy in ) increase carbamate’s nucleophilicity, enhancing interactions with electrophilic centers in metal ions or biological targets.

- Steric Effects : Bulky substituents (e.g., o-tolyl in ) restrict rotational freedom, influencing molecular packing and crystal structure .

- Coordination Chemistry: The 8-quinolinyl group acts as a bidentate ligand in organoboron complexes, but carbamates may exhibit different coordination modes compared to acetamide derivatives (e.g., N-(quinolin-8-yl)acetamide in ).

Physicochemical Properties

- Solubility : Carbamates with hydrophilic substituents (e.g., methoxy) show higher solubility in polar solvents compared to hydrophobic analogs like o-tolyl derivatives.

- Stability : Carbamates are generally more hydrolytically stable than esters but less stable than amides. The N-methyl-N-phenyl substitution may further enhance stability by sterically shielding the carbonyl group .

- Spectroscopic Features: NMR: Substituents on the phenyl ring produce distinct splitting patterns in ¹H NMR (e.g., para-substituted vs. ortho-substituted phenyl groups) . Crystallography: Dihedral angles between quinoline and phenyl rings (e.g., 87.19° in N-methyl-N-phenylacetamide analogs) influence solid-state packing and intermolecular interactions .

Functional Comparisons with Non-Carbamate Analogs

- Amides vs. Carbamates: Amides (e.g., N-(quinolin-8-yl)acetamide) exhibit stronger hydrogen-bonding capacity due to the NH group, whereas carbamates rely on weaker C=O···H interactions . Carbamates are more resistant to enzymatic hydrolysis than esters, making them advantageous in prodrug design .

- Organoboron Complexation: Unlike acetamide-based ligands (e.g., in ), carbamates may form less stable boron complexes due to the absence of a secondary amine donor site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.